molecular formula C10H10N4O3S B14319673 Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide CAS No. 108679-67-0

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide

Cat. No.: B14319673
CAS No.: 108679-67-0
M. Wt: 266.28 g/mol
InChI Key: ORWBKXCJMPGWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, a methoxy group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide typically involves the reaction of 6-methoxy-2-aminobenzothiazole with acetic anhydride, followed by the introduction of a hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the hydrazide group, converting it into amines or other reduced forms.

    Substitution: The benzothiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazone
  • Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, oxime
  • Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, thiosemicarbazide

Uniqueness

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydrazide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antibacterial, antifungal, and antioxidant properties.

Structural Information

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • SMILES Notation : CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)N/N=C\CC(C)C
  • InChI Key : NMRKSBMQLQAHSG-APSNUPSMSA-N

Synthesis

The synthesis of this compound typically involves the reaction of acetic acid derivatives with hydrazine in the presence of a benzothiazole moiety. The specific synthetic route can vary based on the desired substituents on the benzothiazole ring.

Antibacterial Activity

Several studies have reported on the antibacterial properties of hydrazide derivatives. For instance, phenyl amino acetic acid hydrazides have shown moderate antibacterial activity against various strains. Compounds with specific substituents (e.g., 5-Br and 5-I) exhibited significant zones of inhibition against gram-positive bacteria, indicating that structural modifications can enhance antibacterial efficacy .

CompoundZone of Inhibition (mm)Effective Against
4h5.44B. stereothermophilus
4n5.68Multiple strains
4fModerateGram-positive only

Antifungal Activity

The antifungal activity of similar hydrazide compounds has also been evaluated. In studies, certain derivatives demonstrated effective inhibition against fungal strains, highlighting their potential as antifungal agents. The effectiveness often correlates with the presence of specific functional groups on the hydrazide structure .

Antioxidant Activity

Research has indicated that compounds containing hydrazone and hydrazide functionalities possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For example, a related study on hydrazides showed that they could upregulate antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cellular models .

Case Studies

  • Antioxidative Properties : A study focusing on hydrazide-containing compounds revealed their ability to reduce oxidative stress markers in rat liver cells, suggesting therapeutic potential in liver diseases .
  • Antimicrobial Screening : Another case study evaluated a series of hydrazide derivatives for their antimicrobial properties against a panel of bacteria and fungi, confirming that structural variations significantly impact biological activity .

Properties

CAS No.

108679-67-0

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

2-hydrazinyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxoacetamide

InChI

InChI=1S/C10H10N4O3S/c1-17-5-2-3-6-7(4-5)18-10(12-6)13-8(15)9(16)14-11/h2-4H,11H2,1H3,(H,14,16)(H,12,13,15)

InChI Key

ORWBKXCJMPGWCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.